N,N'-dibenzyl-2,2-dimethylpentanediamide
Description
N,N'-Dibenzyl-2,2-dimethylpentanediamide is a diamide compound characterized by a pentanediamide backbone substituted with two benzyl groups (attached to the nitrogen atoms) and two methyl groups at the 2,2-positions.
Diamides are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to form hydrogen bonds and chelate metal ions. The dibenzyl substituents likely enhance lipophilicity (as seen in related compounds like N,N'-dibenzyl-D-tartaric diamide, LogP = 1.12 ), while the dimethyl groups may influence steric hindrance and conformational flexibility. Applications could include drug delivery systems or intermediates in organic synthesis, though further research is needed to confirm these uses.
Properties
IUPAC Name |
N,N'-dibenzyl-2,2-dimethylpentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,20(25)23-16-18-11-7-4-8-12-18)14-13-19(24)22-15-17-9-5-3-6-10-17/h3-12H,13-16H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEILAAWDGXPALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)NCC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N,N'-dibenzyl-2,2-dimethylpentanediamide, key structural and functional analogs are compared below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
†Predicted using analog data .
‡Estimated from tetrabutyl substituent hydrophobicity.
Key Findings:
Substituent Effects on Lipophilicity :
- The dibenzyl groups in the target compound likely increase LogP compared to simpler diamides like N,N-dimethylacetamide (LogP = -0.17) , but remain less hydrophobic than N,N,N',N'-tetrabutylpentanediamide (estimated LogP ~4.5) due to shorter alkyl chains .
- Hydroxyl groups in (2S,3S)-N,N'-dibenzyl-2,3-dihydroxybutanediamide reduce LogP to 1.12 , highlighting how polar functional groups modulate solubility.
Thermal Stability :
- The target compound’s thermal stability may resemble (2S,3S)-N,N'-dibenzyl-2,3-dihydroxybutanediamide (melting point 198–200°C) , though methyl substituents could lower melting points compared to hydroxylated analogs.
Applications :
- Pharmaceuticals : Dibenzyl-substituted diamides are common in drug formulations, such as the dibenzylethylenediamine salt of benzylpenicillin for sustained-release antibiotics .
- Coordination Chemistry : Tetrabutylpentanediamide’s chelating properties suggest the target compound could similarly interact with metal ions.
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